molecular formula C23H25N3O3 B3564748 N-{4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-1-benzofuran-2-carboxamide

N-{4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-1-benzofuran-2-carboxamide

Cat. No.: B3564748
M. Wt: 391.5 g/mol
InChI Key: PGTUSXZBBPSSEZ-UHFFFAOYSA-N
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Description

N-{4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-1-benzofuran-2-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Its structure comprises a benzofuran ring, a piperazine moiety, and a carboxamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate starting materials such as salicylaldehyde derivatives.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an aryl halide.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, typically involving the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzofuran or piperazine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It has been investigated for its biological activities, including its potential as an acetylcholinesterase inhibitor, which is relevant in the treatment of Alzheimer’s disease.

    Medicine: The compound’s neuroprotective properties make it a candidate for drug development aimed at treating neurodegenerative disorders.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. One of the primary targets is acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a hallmark.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]phenyl}carbamic acid ethyl ester: Another piperazine derivative with neuroprotective properties.

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with acetylcholinesterase inhibitory activity, similar to the target compound.

Uniqueness

N-{4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-1-benzofuran-2-carboxamide stands out due to its specific structural features, such as the benzofuran ring and the 2-methylpropanoyl group, which contribute to its unique chemical and biological properties. Its potential as a neuroprotective agent and acetylcholinesterase inhibitor makes it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-16(2)23(28)26-13-11-25(12-14-26)19-9-7-18(8-10-19)24-22(27)21-15-17-5-3-4-6-20(17)29-21/h3-10,15-16H,11-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTUSXZBBPSSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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